molecular formula C43H79N3O3 B14449448 N,N-Bis(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide CAS No. 72987-22-5

N,N-Bis(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide

Cat. No.: B14449448
CAS No.: 72987-22-5
M. Wt: 686.1 g/mol
InChI Key: JJIXUNVBJZPLFA-IURJCLCNSA-N
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Description

9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- is a complex organic compound with a unique structure It belongs to the class of amides and is characterized by the presence of two octadecadienamide groups linked by a methyloxidoimino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- typically involves the reaction of 9,12-octadecadienoic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    9,12-Octadecadienamide: A simpler analog with similar structural features.

    N,N’-Bis(2-hydroxyethyl)-9,12-octadecadienamide: Another related compound with hydroxyl groups.

Uniqueness

9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- is unique due to its methyloxidoimino bridge, which imparts distinct chemical and biological properties

Properties

CAS No.

72987-22-5

Molecular Formula

C43H79N3O3

Molecular Weight

686.1 g/mol

IUPAC Name

N-methyl-3-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-N-[3-[[(9E,12E)-octadeca-9,12-dienoyl]amino]propyl]propan-1-amine oxide

InChI

InChI=1S/C43H79N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-42(47)44-38-34-40-46(3,49)41-35-39-45-43(48)37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-41H2,1-3H3,(H,44,47)(H,45,48)/b14-12+,15-13+,20-18+,21-19+

InChI Key

JJIXUNVBJZPLFA-IURJCLCNSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCC[N+]([O-])(CCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCC=CCC=CCCCCC)[O-]

Origin of Product

United States

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